molecular formula C15H15NO4S2 B3019235 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448076-99-0

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B3019235
CAS No.: 1448076-99-0
M. Wt: 337.41
InChI Key: KHTPDGGUSAXJSJ-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic organic compound featuring a benzofuran core linked to a thiophene-sulfonamide moiety via a hydroxypropyl spacer. The hydroxypropyl linker may enhance solubility or modulate interactions with biological targets.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c17-12(14-10-11-4-1-2-5-13(11)20-14)7-8-16-22(18,19)15-6-3-9-21-15/h1-6,9-10,12,16-17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTPDGGUSAXJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the hydroxypropyl group. The thiophene-2-sulfonamide group is then attached through a series of condensation reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a structurally related compound from , 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide, offers a basis for comparison. Below is a detailed analysis:

Structural Comparison

Feature N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide 2-(1-Benzofuran-2-yl)-N'-quinoline-4-carbohydrazide Derivative
Core Structure Benzofuran-thiophene-sulfonamide Benzofuran-quinoline-indole-carbohydrazide
Key Functional Groups Sulfonamide, hydroxypropyl Carbohydrazide, indole-2-one
Molecular Weight Not reported in evidence Not explicitly stated, but likely higher due to quinoline
Biological Activity Hypothesized antimicrobial (via sulfonamide) Demonstrated antimicrobial and antitubercular activity

Key Differences and Implications

Sulfonamide vs. Carbohydrazide :

  • The sulfonamide group in the target compound may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase), similar to sulfa drugs. In contrast, the carbohydrazide group in the compound likely facilitates metal chelation or hydrogen bonding, contributing to its antitubercular activity .

Linker Flexibility: The hydroxypropyl spacer in the target compound could improve solubility and membrane permeability compared to the rigid quinoline-indole system in the derivative.

Research Findings from

The quinoline-carbohydrazide derivative demonstrated:

  • Antimicrobial Activity : Moderate efficacy against E. coli and S. aureus.
  • Antitubercular Activity : Significant inhibition of Mycobacterium tuberculosis (MIC = 6.25 µg/mL). These results highlight the importance of the benzofuran core in bioactive compounds but suggest that substituents (e.g., sulfonamide vs. carbohydrazide) critically modulate target specificity .

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic compound that incorporates a benzofuran moiety, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a benzofuran ring, a hydroxypropyl group, and a thiophene sulfonamide moiety. The synthesis typically involves several steps:

  • Formation of Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxybenzaldehyde.
  • Introduction of Hydroxypropyl Group : This is often done via nucleophilic substitution using 3-chloropropanol.
  • Sulfonamide Formation : The final step involves reacting the intermediate with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds derived from benzofuran showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .

CompoundMIC (µg/mL)Activity Type
Compound A8Antimycobacterial
Compound B2Antifungal
Compound C38Selective mPTPB Inhibitor

Anticancer Activity

The benzofuran scaffold has also been investigated for its anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds synthesized from this scaffold demonstrated effective inhibition of breast cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : It has been shown to interact with various receptors, modulating their activity and influencing cellular responses.

Case Study 1: Antimycobacterial Activity

In a specific study focusing on antimycobacterial activity against Mycobacterium tuberculosis, derivatives of benzofuran were synthesized and evaluated. Compounds exhibited MIC values as low as 3.12 µg/mL, demonstrating significant potential as therapeutic agents for tuberculosis .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of benzofuran derivatives against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also triggered apoptotic pathways, suggesting their utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling benzofuran derivatives with sulfonamide precursors via nucleophilic substitution. For example, describes a similar synthesis using 3-aminopropanol in dry toluene under inert conditions, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >75% purity. Critical parameters include stoichiometric control of the benzofuran-thiophene intermediate and inert atmosphere to prevent oxidation of the hydroxypropyl group .

Q. How can the structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used. SHELX refines atomic coordinates against diffraction data, while ORTEP-3 generates thermal ellipsoid plots to assess disorder or solvent interactions (e.g., and ). For accurate results, ensure high-resolution data (≤1.0 Å) and validate hydrogen bonding networks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. highlights similar benzofuran-sulfonamide hybrids showing MIC values ≤25 µg/mL. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

  • Methodological Answer : Systematic substitution at the benzofuran and thiophene rings is critical. For example:

  • Benzofuran modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance antimicrobial potency ().
  • Sulfonamide optimization : Replace the hydroxypropyl chain with hydrophobic groups (e.g., cyclohexyl) to improve membrane permeability ().
    Computational docking (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase) can prioritize candidates for synthesis .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME to calculate pharmacokinetic parameters:

  • Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.
  • CYP450 metabolism : Identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation).
    Pair these with molecular dynamics simulations (GROMACS) to assess binding stability in cytochrome P450 isoforms .

Q. How can crystallographic disorder in the hydroxypropyl chain be resolved during refinement?

  • Methodological Answer : In SHELXL, apply restraints (ISOR, DELU) to manage thermal motion in flexible chains. For severe disorder, split the hydroxypropyl moiety into two conformers (PART command) and refine occupancy factors. Validate using residual density maps (e.g., Fo-Fc) and cross-check with Hirshfeld surface analysis (CrystalExplorer) .

Q. What analytical techniques resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms. Characterize solubility in multiple solvents (DMSO, ethanol, PBS) via HPLC-UV (λ = 254 nm). Use differential scanning calorimetry (DSC) to detect polymorph transitions and powder XRD to confirm crystalline phases. notes solubility variations due to hydration states, which can be mitigated by controlled lyophilization .

Q. How can in vitro toxicity be evaluated while minimizing false negatives?

  • Methodological Answer : Employ a tiered approach:

  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >50 µM acceptable).
  • Genotoxicity : Ames test (TA98 strain ± metabolic activation).
  • Hemolysis : Incubate with erythrocytes (2% v/v) and measure hemoglobin release (OD₅₄₀).
    Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

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